7-{[(4-Methoxyphenyl)amino](pyridin-2-yl)methyl}quinolin-8-ol
Description
7-{(4-Methoxyphenyl)aminomethyl}quinolin-8-ol is a quinoline derivative featuring a 4-methoxyphenylamino group and a pyridin-2-ylmethyl substituent at the 7-position of the quinolin-8-ol scaffold. Quinoline derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects .
Properties
Molecular Formula |
C22H19N3O2 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
7-[(4-methoxyanilino)-pyridin-2-ylmethyl]quinolin-8-ol |
InChI |
InChI=1S/C22H19N3O2/c1-27-17-10-8-16(9-11-17)25-21(19-6-2-3-13-23-19)18-12-7-15-5-4-14-24-20(15)22(18)26/h2-14,21,25-26H,1H3 |
InChI Key |
VBEITGLBDAOQQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{(4-Methoxyphenyl)aminomethyl}quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Pyridinylmethyl Group: The pyridinylmethyl group can be introduced via a Friedländer synthesis, where 2-aminopyridine reacts with an aldehyde or ketone.
Attachment of the Methoxyphenylamino Group: This step involves the nucleophilic substitution reaction where 4-methoxyaniline reacts with the quinoline derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
7-{(4-Methoxyphenyl)aminomethyl}quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sulfuric acid or nitric acid for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Nitro, halogen, or other substituted quinoline derivatives.
Scientific Research Applications
7-{(4-Methoxyphenyl)aminomethyl}quinolin-8-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into cellular processes and potential therapeutic targets.
Materials Science: It is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 7-{(4-Methoxyphenyl)aminomethyl}quinolin-8-ol involves its interaction with biological macromolecules:
Molecular Targets: The compound targets DNA and topoisomerase enzymes, leading to the inhibition of DNA replication and transcription.
Pathways Involved: It interferes with the DNA repair pathways and induces apoptosis in cancer cells by causing DNA damage.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The 7-position of quinolin-8-ol derivatives is often modified to tune physicochemical and biological properties. Key analogs include:
| Compound Name | Substituents (R1, R2) | Molecular Formula | Molecular Weight | logP | Key References |
|---|---|---|---|---|---|
| 7-{(4-Methoxyphenyl)aminomethyl}quinolin-8-ol (Target Compound) | R1 = 4-MeO-C6H4, R2 = pyridin-2-yl | C22H20N4O2 | 384.43 | ~3.6* | |
| 7-[(4-Chlorophenyl)(pyridin-2-ylamino)methyl]quinolin-8-ol | R1 = 4-Cl-C6H4, R2 = pyridin-2-yl | C21H16ClN3O | 377.83 | 3.48 | |
| 7-{[(6-Methylpyridin-2-yl)amino}(4-(trifluoromethyl)phenyl)methyl]quinolin-8-ol | R1 = 4-CF3-C6H4, R2 = 6-Me-pyridin-2-yl | C23H18F3N3O | 409.40 | 3.63 | |
| 7-{(4-Methylpyridin-2-yl)amino}(thiophen-2-yl)methyl}quinolin-8-ol | R1 = thiophen-2-yl, R2 = 4-Me-pyridin-2-yl | C20H16N4OS | 368.44 | 3.18 | |
| Adaptaqin (7-{(4-chlorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl}quinolin-8-ol) | R1 = 4-Cl-C6H4, R2 = 3-OH-pyridin-2-yl | C21H16ClN3O2 | 377.82 | 2.95 |
*Estimated based on structural similarity to (logP = 3.63 for a CF3-substituted analog).
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : Chloro (Cl) and trifluoromethyl (CF3) substituents (e.g., ) enhance lipophilicity (logP ~3.5–3.6) compared to methoxy (MeO) groups, which may improve membrane permeability but reduce aqueous solubility.
- Heterocyclic Modifications: Pyridine and thiophene substituents (e.g., ) influence hydrogen bonding (H-bond donors/acceptors) and polar surface area, affecting target binding and pharmacokinetics.
Key Findings :
- Catalyst Efficiency: The Zn-based nanocatalyst in achieves higher yields (92%) under milder conditions compared to uncatalyzed methods (e.g., 75% yield in ).
- Recyclability: Heterogeneous catalysts like MCM-41-Tryptophan-Zn can be reused for ≥5 cycles without significant loss of activity , addressing limitations of homogeneous systems (e.g., nano MgO or GO-MnO-Au in ).
Structure-Activity Relationships (SAR) :
- Neuroprotection : Hydroxypyridine substituents (e.g., Adaptaqin ) enhance enzyme inhibition via H-bond interactions.
- Anticancer Activity : Bulky hydrophobic groups (e.g., CF3 in ) improve survivin binding affinity.
- Antibacterial Activity : Chlorine and tertiary amine groups (e.g., ) disrupt bacterial membrane integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
